mGlu5 Antagonist Potency: 2-Methyl-7-m-tolyl-1,6-naphthyridine vs Reference Antagonist MPEP
2-Methyl-7-m-tolyl-1,6-naphthyridine exhibits an IC50 of 676 nM against rat mGlu5 receptors, making it approximately 49-fold less potent than the prototypical mGlu5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), which has a reported binding IC50 of 13.8 nM [1][2]. This positions the compound as a moderately potent mGlu5 antagonist suitable as a tool compound or scaffold for further optimization, rather than a high-potency clinical candidate.
| Evidence Dimension | mGlu5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 676 nM |
| Comparator Or Baseline | MPEP: binding IC50 = 13.8 nM; functional IC50 ~3 nM |
| Quantified Difference | ~49-fold less potent than MPEP in binding assay; >200-fold less potent in functional assay |
| Conditions | Target compound: FLIPR assay, rat mGlu5 expressed in CHO cells, quisqualate-stimulated calcium mobilization [1]. MPEP: [3H]MPEP binding assay, rat mGlu5 [2]. |
Why This Matters
Researchers evaluating mGlu5 antagonists for CNS programs can benchmark this compound's potency against the field-standard reference MPEP, enabling informed selection based on the required potency window for their specific assay cascade.
- [1] Galatsis P, Yamagata K, Wendt JA, et al. Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Bioorg Med Chem Lett. 2007;17(23):6525-6528. doi:10.1016/j.bmcl.2007.09.083 View Source
- [2] Anderson JJ, Rao SP, Rowe B, et al. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization. J Pharmacol Exp Ther. 2002;303(3):1044-1051. doi:10.1124/jpet.102.040618 View Source
